PNU109291 is a potent and selective 5-HT1D receptor agonist that displays > 600-fold selectivity over 5-HT1A and 5-HT2A receptors. PNU109291 reduces dural plasma extravasation evoked by trigeminal ganglion stimulation.
Related Compounds
WAY-100635 [maleate salt]
Compound Description: WAY-100635, chemically named N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridyl)cyclohexanecarboxamide maleate salt, is a reference 5-HT1A receptor antagonist. It was used in preclinical studies to investigate the role of 5-HT1A receptors in visceral pain and cognitive performance [ [, ] ]. In a rat model of visceral pain, WAY-100635 effectively inhibited visceromotor responses to colorectal distension [ [] ]. In mouse models, WAY-100635 enhanced passive avoidance retention, suggesting a potential role in improving cognitive performance, likely through modulation of cholinergic and glutamatergic neurotransmission [ [] ].
N-(4-piperidinyl) (dihydrobenzofuran or dihydro-2H-benzopyran)carboxamide derivatives
Compound Description: A series of N-(4-piperidinyl) (dihydrobenzofuran or dihydro-2H-benzopyran)carboxamide derivatives were synthesized and investigated for their potential in treating gastrointestinal motility disorders [ [] ]. These compounds demonstrated gastrointestinal motility stimulating properties, suggesting their therapeutic utility in addressing these disorders [ [] ].
Compound Description: This compound is a specific example of the N-(4-piperidinyl) (dihydrobenzofuran or dihydro-2H-benzopyran)carboxamide derivatives mentioned above. It was identified as having gastrointestinal motility stimulating properties [ [] ].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
PD-1-IN-17 is an inhibitor of the programmed cell death protein 1 (PD-1) signaling pathway. It reverses inhibition of isolated mouse splenocyte proliferation induced by PD-1 ligand (PD-L1) when used at a concentration of 100 nM. PD-1-IN-17 has CAS#CAS:1673560-66-1, which is a programmed cell death-1 (PD-1) inhibitor. PD-1-IN-17 was first reported in patent WO2015033301A1, (Compound 4), inhibits 92% splenocyte proliferation at 100 nM. PD-1-IN-17 may be related to CA-170 (AUPM170), which is a potent PD-1 inhibitor and curreently under clinical trials.
CA-170 is a selective, small molecule inhibitor of PD-L1. PD-L1/PD-L2/VISTA Antagonist CA-170 is an orally bioavailable small molecule inhibitor of the immune checkpoint regulatory proteins programmed cell death ligand-1 (PD-L1; B7-H1; CD274), PD-L2, and V-domain immunoglobulin (Ig) suppressor of T-cell activation (VISTA; programmed death 1 homolog; PD1H; PD-1H), with potential negative immune checkpoint regulatory and antineoplastic activities. Upon oral administration, PD-L1/PD-L2/VISTA antagonist CA-170 targets and binds to PD-L1, PD-L2 and VISTA. This inhibits PD-L1/PD-L2/VISTA-mediated signaling, abrogates the PD-L1-, PD-L2- and VISTA-induced suppression of T-lymphocyte immune responses, enhances cytotoxic T-cell proliferation and activation against tumor cells, increases cytokine production by T-cells, and inhibits tumor cell growth. PD-L1, PD-L2 and VISTA, negative checkpoint molecules of immune activation, play key roles in the suppression of T-cell functions.
PD-1/PD-L1 is an inhibitor of the protein-protein interaction between programmed cell death protein 1 (PD-1) and PD-1 ligand (PD-L1). It inhibits the PD-1/PD-L1 interaction in a time-resolved FRET (TR-FRET) assay (IC50 = 6-100 nM). PD-1/PD-L1 inhibitor 1 reduces LPS-induced increases in PD-1 levels and apoptosis in MH-S mouse alveolar macrophages when used at a concentration of 1 µM. Surgical neointimal patching with PD-1/PD-L1-coated patches decreases neointimal thickness and inflammatory cell accumulation in a rat model of patch angioplasty. PD1-PDL1 inhibitor 1, also known as PD1-PDL1-IN1, is an inhibitor of the PD-1 /PD-Ll protein/protein interaction. PD1-PDL1 inhibitor is an immunomodulator. Programmed death-ligand 1 (PD-L1) also known as cluster of differentiation 274 (CD274) or B7 homolog 1 (B7-H1) is a protein that in humans is encoded by the CD274 gene. It appears that upregulation of PD-L1 may allow cancers to evade the host immune system.
PD-321852 is a small-molecule Chk1 inhibitor, which potentiates gemcitabine-induced clonogenic death in a panel of pancreatic cancer cell lines and evaluated the relationship between endpoints associated with Chk1 inhibition and chemosensitization. Gemcitabine chemosensitization by minimally toxic concentrations of PD-321852 ranged from minimal (<3-fold change in survival) in Panc1 cells to >30-fold in MiaPaCa2 cells. PD-321852 inhibited Chk1 in all cell lines as evidenced by stabilization of Cdc25A; in combination with gemcitabine, a synergistic loss of Chk1 protein was observed in the more sensitized cell lines.